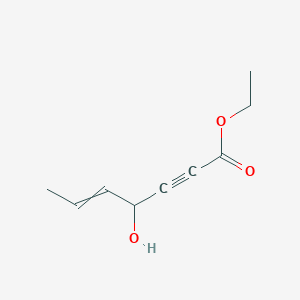

Ethyl 4-hydroxyhept-5-en-2-ynoate

Description

Ethyl 4-hydroxyhept-5-en-2-ynoate is a multifunctional ester characterized by a hydroxyl group at position 4, a conjugated double bond (C5–C6), and a triple bond (C2–C3) within its heptenynoate backbone. This structure confers unique reactivity, making it a candidate for applications in organic synthesis, particularly in cycloadditions or as a precursor for bioactive molecules.

Properties

CAS No. |

104923-75-3 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 4-hydroxyhept-5-en-2-ynoate |

InChI |

InChI=1S/C9H12O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3,5,8,10H,4H2,1-2H3 |

InChI Key |

DJFLZANYOGGBGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC(C=CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyhept-5-en-2-ynoate can be synthesized through several methods. One common route involves the reaction of crotonaldehyde with ethyl propiolate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyhept-5-en-2-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted esters or alcohols.

Scientific Research Applications

Ethyl 4-hydroxyhept-5-en-2-ynoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-hydroxyhept-5-en-2-ynoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Differences :

- Unsaturation : Both compounds contain a triple bond (alkyne), but the target compound includes an additional conjugated double bond (C5–C6), which may enhance electrophilicity at the α-carbon.

Physical and Spectroscopic Properties :

- Crystal Structure: The comparator compound exhibits a planar geometry around the triple bond (C≡C bond length: ~1.20 Å), stabilized by diphenyl groups . Ethyl 4-hydroxyhept-5-en-2-ynoate’s hydroxyl group may introduce hydrogen bonding, altering solubility and crystallinity.

- Spectroscopy : Both compounds would display characteristic IR stretches for ester carbonyl (~1740 cm⁻¹) and alkyne (~2100 cm⁻¹). The target compound’s hydroxyl group would show a broad O–H stretch (~3400 cm⁻¹) absent in the phenyl-substituted analog .

Bioactive Esters in Natural Extracts

Ethyl acetate extracts of plants like turmeric and ginger (Tables 23, 26 in –6) contain esters with unsaturated bonds (e.g., curcumin derivatives). However, the alkyne group in the target compound may confer distinct reactivity, such as click chemistry compatibility for drug conjugation .

Research Implications

For example:

- Phenyl Groups: Enhance steric bulk but reduce solubility, as seen in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

- Hydroxyl vs. Ethoxycarbonyloxy: The hydroxyl group in this compound may facilitate hydrogen bonding, improving interactions in biological systems or catalytic processes .

Further studies on the target compound’s synthesis, crystallography, and bioactivity are needed to fully exploit its utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.